8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
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Overview
Description
8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a dimethylamino group, two methyl groups, and a 2-methylprop-2-enyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione
- 8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Uniqueness
8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-(dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-8(2)7-18-9-10(14-12(18)15(3)4)16(5)13(20)17(6)11(9)19/h1,7H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJQBRNNLJRVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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